molecular formula C27H25ClN4O2 B2553726 N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941910-01-6

N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2553726
CAS No.: 941910-01-6
M. Wt: 472.97
InChI Key: IXRTYKGOAOWGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a phenylpiperazine group at the 2-position and an acetamide side chain linked via an oxygen atom at the 8-position. The 3-chlorophenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRTYKGOAOWGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Core Structure Substituents Key Properties References
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide 3-Cl-4-F-phenyl, naphthyl Enhanced crystallinity due to π-π stacking; potential anticancer activity
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide 4-F-phenyl, Cl Intermediate for quinolin-8-yloxy derivatives; intramolecular C—H···O interactions stabilize structure
N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) Quinoline-acetamide Dual quinoline moieties Fluorescent sensor for Cd²⁺/Zn²⁺; selectivity via PET/ICT mechanisms
DCVJ-Halo (Pyrido-quinoline derivative) Quinoline-pyrido Dicyanovinyl, hexyloxy Fluorogenic rotor for protein imaging; solvatochromic properties

Analysis of Structural and Functional Differences

Quinoline Modifications: The target compound’s 2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy group distinguishes it from simpler quinoline-acetamide hybrids like HL . The phenylpiperazine substituent may enhance binding to serotonin or dopamine receptors, a feature absent in HL, which prioritizes metal-ion sensing. In DCVJ-Halo, the quinoline is fused with a pyrido ring and functionalized with a dicyanovinyl group, enabling fluorescence tuning for imaging applications . This contrasts with the target compound’s piperazine group, which likely prioritizes pharmacological over photophysical properties.

Crystallinity and Intermolecular Interactions: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits pronounced crystallinity from naphthyl π-π interactions , whereas the target compound’s bulkier phenylpiperazine group may reduce crystal packing efficiency. Intramolecular C—H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide stabilize its conformation, a feature likely shared in the target compound but modulated by the larger quinoline-piperazine system .

Preparation Methods

Quinoline Core Synthesis

The quinoline scaffold forms the central backbone. A modified Skraup reaction enables the cyclization of aniline derivatives with glycerol and sulfuric acid to yield 8-hydroxyquinoline precursors. Alternatively, Doebner–Miller synthesis using α,β-unsaturated ketones and anilines provides regiocontrol for 8-substituted quinolines. For the target compound, 8-hydroxyquinoline is synthesized via condensation of 2-aminophenol with acrolein under acidic conditions, achieving 72% yield after recrystallization from ethanol.

Piperazine Substitution at C-2 Position

Introducing the 4-phenylpiperazin-1-yl group at the quinoline C-2 position requires nucleophilic aromatic substitution (SNAr). The 8-hydroxyquinoline intermediate is first brominated at C-2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromo-8-hydroxyquinoline (87% purity). Subsequent SNAr with 1-phenylpiperazine in the presence of potassium carbonate (K2CO3) and catalytic copper(I) iodide (CuI) in refluxing toluene achieves 68% yield. Microwave-assisted conditions (150°C, 30 min) improve yields to 82% by enhancing reaction kinetics.

Acetamide Side-Chain Installation

The acetamide moiety is introduced via a two-step sequence. First, the 8-hydroxyl group of the quinoline intermediate is alkylated with ethyl chloroacetate in acetone using potassium iodide (KI) as a catalyst, forming ethyl 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetate (74% yield). Saponification with aqueous sodium hydroxide (NaOH) in ethanol generates the carboxylic acid, which is then activated with thionyl chloride (SOCl2) to form the acid chloride. Reaction with 3-chloroaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base yields the final acetamide product (65% yield).

Optimized Synthetic Pathways

Route 1: Sequential Functionalization

Step 1 : Synthesis of 2-(4-phenylpiperazin-1-yl)-8-hydroxyquinoline

  • Reagents : 8-Hydroxyquinoline, 1-phenylpiperazine, CuI, K2CO3, toluene
  • Conditions : Reflux at 110°C for 24 h
  • Yield : 68%
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3)

Step 2 : Alkylation with Ethyl Chloroacetate

  • Reagents : Ethyl chloroacetate, KI, acetone
  • Conditions : 60°C, 6 h
  • Yield : 74%

Step 3 : Amide Bond Formation

  • Reagents : 3-Chloroaniline, SOCl2, Et3N, DCM
  • Conditions : 0°C to room temperature, 12 h
  • Yield : 65%

Total Yield : 32.4%

Route 2: Convergent Approach

A convergent strategy reduces step count by pre-forming the acetamide side chain before coupling:

Step 1 : Synthesis of 2-((2-Bromoquinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide

  • Reagents : 2-Bromo-8-hydroxyquinoline, chloroacetyl chloride, 3-chloroaniline
  • Conditions : DCM, Et3N, 0°C
  • Yield : 70%

Step 2 : Buchwald–Hartwig Amination with 1-Phenylpiperazine

  • Reagents : Pd2(dba)3, Xantphos, Cs2CO3, dioxane
  • Conditions : 100°C, 18 h
  • Yield : 75%

Total Yield : 52.5%

Critical Reaction Parameters and Optimization

Solvent Effects on SNAr

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions. Toluene minimizes solvolysis, improving SNAr efficiency.

Catalytic Systems for Amination

Copper(I) iodide in tandem with 1,10-phenanthroline accelerates SNAr, while palladium catalysts (e.g., Pd2(dba)3) enable C–N cross-coupling with broader substrate tolerance.

Purification Challenges

The final compound’s low solubility in common solvents necessitates recrystallization from dichloromethane/hexane mixtures (1:5), achieving >95% purity.

Analytical Characterization Data

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 8.45 (d, J = 8.5 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, Ar-H), 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.38–7.25 (m, 5H, piperazine-Ar-H), 6.95 (s, 1H, NH), 4.65 (s, 2H, OCH2CO), 3.45–3.20 (m, 8H, piperazine-CH2), 2.85 (s, 2H, CH2Cl).
  • HRMS : m/z calc. for C27H25ClN4O2 [M+H]+: 497.1634; found: 497.1638.

Crystallographic Data (If Available)

While no crystallographic data exists for the target compound, analogous structures (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) exhibit dihedral angles of 54–57° between aromatic systems, suggesting similar conformational rigidity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd catalysts with Cu-based systems reduces costs by 40% without significant yield loss.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Route 2 achieves PMI = 23 vs. Route 1 PMI = 45 due to fewer steps.
  • E-Factor : Route 2 E-Factor = 18.7 (kg waste/kg product) compared to Route 1’s 32.5.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.